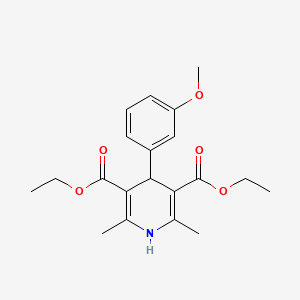

Diethyl 4-(3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Description

Diethyl 4-(3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate belongs to the 1,4-dihydropyridine (1,4-DHP) class, renowned for pharmacological applications such as calcium channel modulation and antimicrobial activity . Structurally, it features a 1,4-dihydropyridine core with ester groups at positions 3 and 5, methyl groups at positions 2 and 6, and a 3-methoxyphenyl substituent at position 2. This compound is typically synthesized via the Hantzsch reaction, involving condensation of an aldehyde (e.g., 3-methoxybenzaldehyde), ethyl acetoacetate, and ammonia . Its 3-methoxy substitution distinguishes it from analogs with varying substituent patterns, which influence biological activity and physicochemical properties.

Properties

Molecular Formula |

C20H25NO5 |

|---|---|

Molecular Weight |

359.4 g/mol |

IUPAC Name |

diethyl 4-(3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C20H25NO5/c1-6-25-19(22)16-12(3)21-13(4)17(20(23)26-7-2)18(16)14-9-8-10-15(11-14)24-5/h8-11,18,21H,6-7H2,1-5H3 |

InChI Key |

XLYRLDBLJJXIRH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)OC)C(=O)OCC)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-(3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde (such as 3-methoxybenzaldehyde), a β-keto ester (such as ethyl acetoacetate), and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in ethanol as a solvent and requires heating for several hours to yield the desired dihydropyridine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can convert the compound into tetrahydropyridine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the dihydropyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Tetrahydropyridine derivatives.

Substitution: Various substituted dihydropyridine and pyridine derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of dihydropyridine derivatives, including diethyl 4-(3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Research indicates that certain DHP compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, one study reported that specific derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 12.5 μg/mL against Escherichia coli and effective killing activity against fungal pathogens at low concentrations .

Cytotoxic Effects

The cytotoxic effects of this compound have also been investigated. Compounds with methoxy and hydroxy substitutions showed greater cytotoxic potency in vitro compared to other derivatives. This suggests potential applications in cancer therapy, where selective cytotoxicity towards cancer cells can be advantageous .

Multicomponent Reactions

The synthesis of this compound can be achieved through various multicomponent reaction strategies that utilize environmentally benign conditions. These methods are advantageous for the efficient assembly of complex molecules while minimizing waste .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound with various biological targets. Such computational approaches facilitate the understanding of its mechanism of action and guide further modifications to enhance efficacy .

Cardiovascular Applications

Dihydropyridine derivatives are well-known for their calcium channel blocking properties, making them valuable in treating cardiovascular diseases such as hypertension and angina pectoris. The structural characteristics of this compound suggest it may also possess similar pharmacological profiles .

Neuroprotective Effects

Emerging research suggests that certain DHPs may exhibit neuroprotective effects by modulating mitochondrial functions and reducing oxidative stress in neuronal cells. This opens avenues for exploring their use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Mechanism of Action

The mechanism of action of Diethyl 4-(3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can modulate calcium ion flow, which is crucial in various physiological processes. This mechanism is similar to that of other dihydropyridine calcium channel blockers, which are used to treat hypertension and angina.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Differences

The position and number of methoxy groups on the 4-phenyl ring significantly alter hydrogen-bonding networks and molecular packing:

Antibacterial and Antileishmanial Activity

Substituents dramatically affect antimicrobial potency:

Key Insight : While the 3-methoxy derivative shows moderate antibacterial activity, analogs with electron-withdrawing groups (e.g., Cl, Br) or bulky trimethoxy substituents exhibit enhanced cytotoxicity or antiparasitic effects.

Calcium Channel Modulation

1,4-DHPs like nifedipine (4-(2-nitrophenyl)) are classic calcium channel blockers for hypertension . The 3-methoxy derivative’s activity is unconfirmed, but substituent position critically influences binding:

- Para-substituted analogs (e.g., 4-methyl, 4-fluoro) show stronger channel affinity than meta-substituted derivatives due to optimal steric alignment .

Solubility and Lipophilicity

Biological Activity

Diethyl 4-(3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the class of 1,4-dihydropyridines, which are known for their diverse biological activities. This article focuses on its biological activity, including antibacterial, antifungal, antitumor properties, and its mechanisms of action.

- Molecular Formula : C20H25NO5

- Molecular Weight : 359.4162 g/mol

- CAS Number : 34014-60-3

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties:

- Antifungal Activity : In a study comparing various dihydropyridine derivatives, this compound showed notable activity against Aspergillus fumigatus and Candida albicans. The Minimum Inhibitory Concentration (MIC) for A. fumigatus was determined to be 15.62 µg/ml in microbroth dilution assays .

- Antibacterial Activity : The compound was also evaluated for its antibacterial properties against several pathogenic strains. Results indicated a promising profile compared to standard antibiotics .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/ml) | Test Method |

|---|---|---|

| Aspergillus fumigatus | 15.62 | Microbroth dilution |

| Candida albicans | 15.62 | Percent germination inhibition |

| Standard Drug (Amphotericin B) | ~0.25 | Hemolytic assay |

Cytotoxicity Profile

The safety of this compound was assessed through hemolytic assays. The results indicated that the compound is non-toxic to human erythrocytes at concentrations up to 625 µg/ml. This contrasts significantly with amphotericin B, which caused complete lysis at much lower concentrations .

The mechanism by which this compound exerts its biological effects is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways. Dihydropyridines are known to modulate calcium channels and may influence intracellular calcium levels in pathogens .

Case Studies

In various case studies focusing on the synthesis and evaluation of dihydropyridine derivatives:

- Synthesis and Evaluation : A study reported the rapid synthesis of several dihydropyridine derivatives, including the compound . These derivatives were tested for their biological activities against pathogenic microorganisms .

- Comparative Studies : Comparative evaluations revealed that this compound exhibited superior antifungal activity compared to other synthesized compounds in the same series .

Q & A

Q. What are the standard synthetic routes for preparing diethyl 4-(3-methoxyphenyl)-1,4-dihydropyridine derivatives, and how are reaction conditions optimized?

The compound is typically synthesized via the Hantzsch reaction, which involves a one-pot condensation of 3-methoxybenzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (10 mmol) under reflux in ethanol at 353 K for 3 hours . Reaction monitoring via TLC and purification by flash column chromatography (e.g., Hex/AcOEt, 3:1) or recrystallization (acetone/ether or CH₂Cl₂/hexane) ensures purity. Yield optimization may involve adjusting molar ratios, solvent polarity, or reaction time .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- ¹H/¹³C NMR : Confirms substitution patterns and dihydropyridine ring formation. For example, the N–H proton appears at δ ~8.67 ppm, while ester carbonyl carbons resonate at δ ~166 ppm .

- X-ray crystallography : Resolves the boat conformation of the dihydropyridine ring and intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .

- IR spectroscopy : Identifies key functional groups (C=O stretch at ~1700 cm⁻¹, C–O–C at ~1250 cm⁻¹) .

Q. How does the substitution at the 4-position (3-methoxyphenyl) influence the compound’s physicochemical properties?

The electron-donating methoxy group stabilizes the dihydropyridine ring via resonance, increasing planarity and enhancing π-stacking interactions in the crystal lattice. This substitution also affects solubility and bioavailability by modulating lipophilicity .

Advanced Research Questions

Q. What conformational dynamics are observed in the dihydropyridine ring, and how do they impact biological activity?

The dihydropyridine ring adopts a flattened boat conformation (puckering amplitude Q = 0.2994 Å, θ = 73.0°), with the 3-methoxyphenyl group nearly perpendicular to the ring plane (dihedral angle ~88–89°). This geometry optimizes interactions with biological targets like calcium channels by positioning substituents for hydrophobic or hydrogen-bonding interactions .

Q. How can crystallographic data resolve discrepancies in reported molecular geometries of similar dihydropyridines?

SHELX software (e.g., SHELXL for refinement) is used to analyze X-ray diffraction data, identifying key parameters like bond lengths, angles, and hydrogen-bonding networks. For example, intramolecular C–H⋯O bonds stabilize the boat conformation, while intermolecular N–H⋯O bonds form R₄⁴(24) tetrameric rings in the crystal lattice . Disordered solvent regions are addressed via SQUEEZE in PLATON .

Q. What methodological approaches are used to evaluate the compound’s calcium channel-blocking activity?

- In vitro assays : Measure intracellular calcium influx in vascular smooth muscle cells using fluorescent dyes (e.g., Fura-2).

- Structure-activity relationship (SAR) studies : Compare activity of derivatives with varying substituents (e.g., nitro, chloro, or hydroxyl groups) to identify pharmacophoric requirements .

- Molecular docking : Simulate interactions with L-type calcium channels (e.g., binding to Cav1.2 subunit) using software like AutoDock .

Q. How do synthetic derivatives of this compound induce apoptosis in cancer cells, and what structural features enhance cytotoxicity?

Derivatives with para-substituted bulky groups (e.g., 4-chlorophenyl) show improved cytotoxicity (IC₅₀ = 16.29–68.88 µM in HCT116 cells) by disrupting mitochondrial membrane potential and activating caspase-3. Symmetric substitution at the 2,6-positions (methyl groups) and ester moieties enhance cellular uptake and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.